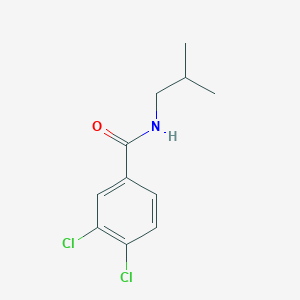
4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide is a chemical compound with the CAS Number: 7454-68-4 . It has a molecular weight of 295.79 . The compound is solid at room temperature .
Molecular Structure Analysis
The compound contains two molecules in the asymmetric unit with different conformations . The C-SO(2)-NH-C torsion angles are 65.3(2) and 54.6(2)° and the aromatic rings are tilted relative to each other by 59.3(1) and 45.8(1)° in the two molecules .Physical And Chemical Properties Analysis
The compound is solid at room temperature . It has a molecular weight of 295.79 . The InChI Code is 1S/C14H14ClNO2S/c1-10-3-4-11(2)14(9-10)16-19(17,18)13-7-5-12(15)6-8-13/h3-9,16H,1-2H3 .Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology
Occurrence and Impact on Aquatic Environments : Chlorophenols, which share structural similarities with the target compound, have been evaluated for their environmental impact, especially in aquatic systems. These compounds generally exert moderate toxic effects on mammalian and aquatic life. Their persistence in the environment can vary significantly depending on the presence of biodegrading microflora and other environmental conditions (Krijgsheld & Gen, 1986).
Toxicity and Environmental Fate of Pesticides : The pesticide industry produces high-strength wastewater containing toxic pollutants. Treatment and biodegradation of such wastewater are crucial for preventing environmental contamination and ensuring ecosystem health (Goodwin, Carra, Campo, & Soares, 2018).
Biodegradation
Biodegradation of Organosulfur Compounds in Petroleum : Studies on the biodegradation of organosulfur compounds, such as dibenzothiophenes, provide insight into the degradation pathways and metabolites formed during the process. This research is crucial for understanding the fate of similar compounds in petroleum-contaminated environments (Kropp & Fedorak, 1998).
Treatment Options for Pesticide Industry Wastewater : The pesticide production industry's wastewater, rich in recalcitrant compounds, poses a significant challenge for treatment and biodegradation. Biological processes and granular activated carbon have shown promise in effectively treating such high-strength wastewaters, highlighting the importance of advanced treatment methods in mitigating environmental impact (Goodwin et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-3-4-11(2)14(9-10)16-19(17,18)13-7-5-12(15)6-8-13/h3-9,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOARWRMTEQRKDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304141 |
Source


|
| Record name | 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7454-68-4 |
Source


|
| Record name | NSC164352 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the key structural features of 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide as revealed by the study?
A1: The study reveals that 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide crystallizes with two unique molecules in its asymmetric unit []. These two molecules exhibit distinct conformations, primarily differing in the torsion angles around the C—SO2—NH—C bond (65.3° and 54.6°) and the tilt angles between the two aromatic rings (59.3° and 45.8°) []. Furthermore, the crystal structure reveals the formation of dimers through pairs of N—H⋯O hydrogen bonds facilitated by inversion symmetry [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)
![3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186048.png)
![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)

![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)

![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)